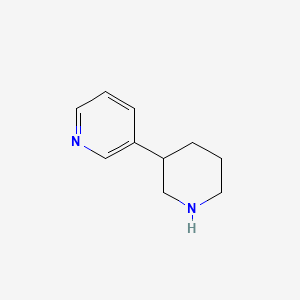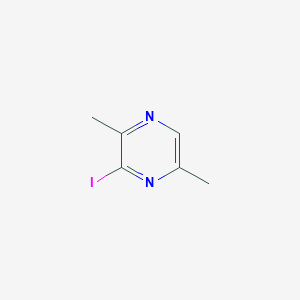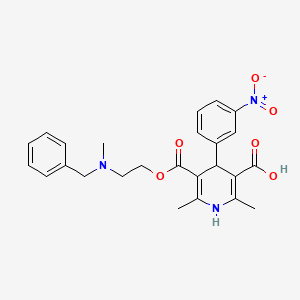
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester
Descripción general
Descripción
The compound “1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester” is a highly potent calcium antagonist . It has been separated into stereo- and optical isomers to investigate the differences of antihypertensive activities between them .
Synthesis Analysis
The synthesis of this compound involves the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to give novel 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates . The compound was separated into stereo- and optical isomers to investigate the differences of antihypertensive activities between them .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two carboxylic acid ester groups . The compound also contains a nitrophenyl group, which contributes to its reactivity .Aplicaciones Científicas De Investigación
Application 1: Antihypertensive Activity
- Scientific Field: Pharmacology
- Summary of the Application: This compound, also known as a highly potent calcium antagonist, has been separated into stereo- and optical isomers to investigate the differences of antihypertensive activities between them .
- Methods of Application: The compound was separated into alpha- and beta-diastereoisomers through fractional crystallization of the hydrochlorides . Four optical isomers of the compound were synthesized from optically resolved 1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids and 1-benzyl-3-piperidinols .
- Results or Outcomes: The alpha-isomer (benidipine hydrochloride, KW-3049) showed a very strong hypotensive effect, but little activity was observed in the beta-isomer . The hypotensive activity of (+)-alpha, namely (S)-(S)-1, was 30 to 100 times stronger than that of (-)-alpha in intravenously administered spontaneously hypertensive rats .
Application 2: Coronary Vasodilation
- Scientific Field: Pharmacology
- Summary of the Application: This compound has been found to have significant coronary vasodilation effects . This means it can help to widen (dilate) the coronary arteries, increasing blood flow to the heart.
- Methods of Application: The compound was synthesized and then tested for its ability to dilate coronary arteries .
- Results or Outcomes: The asymmetrically substituted derivatives of this compound showed superior pharmacological activities, including coronary vasodilation, compared to the symmetrically substituted derivatives .
Application 3: Synthesis of Enantiomeric Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of enantiomeric compounds . Enantiomers are pairs of molecules that are mirror images of each other.
- Methods of Application: The compound was used in the esterification of optically active monocarboxylic acids .
- Results or Outcomes: The synthesis resulted in the production of enantiomeric (+)- and (-)-methy3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate .
Application 4: Antihypertensive Drug Development
- Scientific Field: Pharmacology
- Summary of the Application: This compound has been used in the development of antihypertensive drugs . Antihypertensive drugs are used to treat high blood pressure.
- Methods of Application: The compound was synthesized and then tested for its antihypertensive activity .
- Results or Outcomes: One representative of this class, 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (nitrendipine, Bay e 5009, No. 3), was selected for further development as an antihypertensive drug .
Application 5: Synthesis of Novel 4-Aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of novel 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates with non-identical ester functions .
- Methods of Application: The compound was used in the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure .
- Results or Outcomes: The asymmetrically substituted derivatives of this compound showed superior pharmacological activities, including coronary vasodilation and antihypertensive activity, compared to the symmetrically substituted derivatives .
Propiedades
IUPAC Name |
5-[2-[benzyl(methyl)amino]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-16-21(24(29)30)23(19-10-7-11-20(14-19)28(32)33)22(17(2)26-16)25(31)34-13-12-27(3)15-18-8-5-4-6-9-18/h4-11,14,23,26H,12-13,15H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBADMAQQRVIREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester | |
CAS RN |
123973-71-7 | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(2-(METHYL(PHENYLMETHYL)AMINO)ETHYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X34J8MY5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



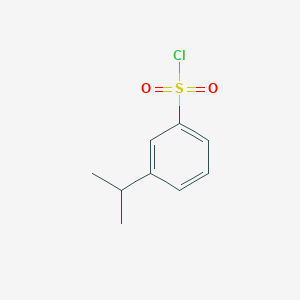
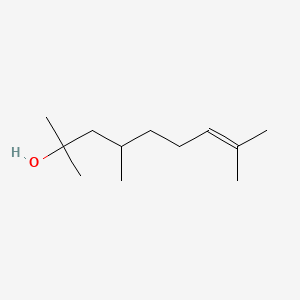
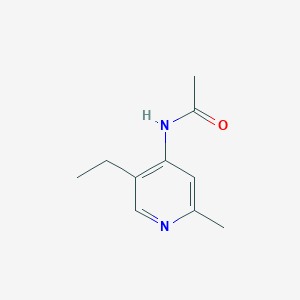
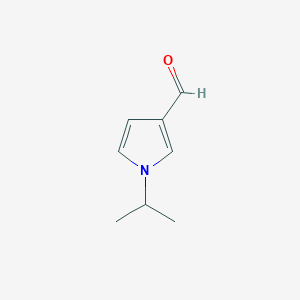
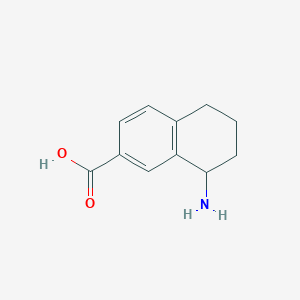
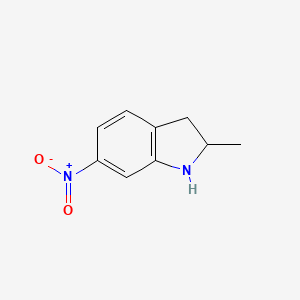
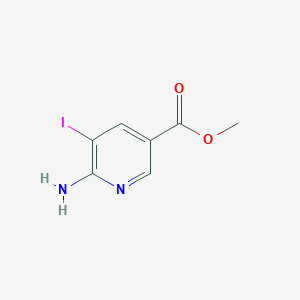
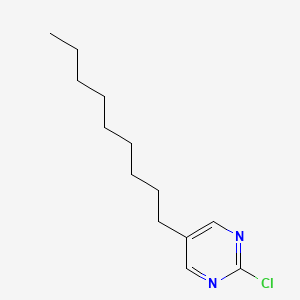

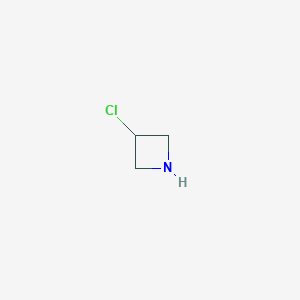
![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)

